2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Overview
Description
2-(Benzylsulfanyl)pyridine-4-carboxylic acid (BSPC) is a compound of interest in scientific research due to its potential applications in various fields such as drug discovery and material science. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid and its derivatives often involves multi-component reactions (MCRs), which are valuable in organic and medicinal chemistry due to their simplicity, efficiency, and high selectivity . For instance, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were fabricated and characterized by FT-IR, XRD, TGA, TEM, SEM, and VSM techniques .Molecular Structure Analysis
The molecular formula of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid is C13H11NO2S, and its molecular weight is 245.3 g/mol .Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid include a density of 1.2±0.1 g/cm3, a boiling point of 337.4±25.0 °C at 760 mmHg, and a flash point of 157.9±23.2 °C .Scientific Research Applications
Chemical Synthesis and Properties
A comprehensive review of the chemistry and properties of compounds containing pyridine-based ligands, including 2-(benzylsulfanyl)pyridine-4-carboxylic acid analogs, highlights their preparation, spectral properties, and biological activities. These compounds serve as versatile ligands in the synthesis of complex compounds, showcasing a range of spectroscopic properties, structures, and biological applications. This suggests potential research avenues in exploring unknown analogs for scientific and industrial applications (Boča, Jameson, & Linert, 2011).
Bioactivity and Pharmaceutical Applications
The structure-related antioxidant, microbiological, and cytotoxic activities of various carboxylic acids, including those similar to 2-(benzylsulfanyl)pyridine-4-carboxylic acid, have been studied to understand their biological effects. Natural carboxylic acids exhibit significant bioactivity, influencing the design of new compounds with improved biological properties for pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Material Science Applications
The interaction of metals with biologically important ligands, including carboxylic acids, has been reviewed, indicating the significance of such compounds in environmental science. Understanding these interactions helps predict the reactivity and stability of complex compounds and their affinity towards enzymes, which is crucial for environmental remediation technologies (Lewandowski, Kalinowska, & Lewandowska, 2005).
Industrial and Biotechnological Relevance
Research on biocatalyst inhibition by carboxylic acids, including analogs of 2-(benzylsulfanyl)pyridine-4-carboxylic acid, underscores their role in biotechnology. Understanding the mechanisms of inhibition can inform the engineering of robust microbial strains for industrial fermentation processes, highlighting the industrial relevance of these compounds (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
properties
IUPAC Name |
2-benzylsulfanylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKDXIPQSUIQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654511 | |
Record name | 2-(Benzylsulfanyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)pyridine-4-carboxylic acid | |
CAS RN |
100727-33-1 | |
Record name | 2-(Benzylsulfanyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.